molecular formula C25H20O3 B14336905 1-Naphthalenol, 4-methoxy-2,3-diphenyl-, 1-acetate CAS No. 99107-53-6

1-Naphthalenol, 4-methoxy-2,3-diphenyl-, 1-acetate

Cat. No.: B14336905
CAS No.: 99107-53-6
M. Wt: 368.4 g/mol
InChI Key: SGAMBYIRMSQESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, two phenyl groups, and an acetate group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxy-2,3-diphenylnaphthalen-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

99107-53-6

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

(4-methoxy-2,3-diphenylnaphthalen-1-yl) acetate

InChI

InChI=1S/C25H20O3/c1-17(26)28-25-21-16-10-9-15-20(21)24(27-2)22(18-11-5-3-6-12-18)23(25)19-13-7-4-8-14-19/h3-16H,1-2H3

InChI Key

SGAMBYIRMSQESI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.